2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Description
2,6-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a heterocyclic small molecule featuring a pyridine core substituted with two chlorine atoms at the 2- and 6-positions. The carboxamide group at the 4-position links to a phenyl ring modified with a tetrazole moiety at the meta position. This structural combination confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the tetrazole) and lipophilicity (from the chlorinated pyridine).
Properties
Molecular Formula |
C13H8Cl2N6O |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N6O/c14-11-4-8(5-12(15)18-11)13(22)17-9-2-1-3-10(6-9)21-7-16-19-20-21/h1-7H,(H,17,22) |
InChI Key |
TZYVNIUJBZEVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of pyridine derivatives followed by the introduction of the tetrazole group through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide exhibit significant antitumor properties. One notable study highlighted its effectiveness as a selective inhibitor of c-Met kinases, which are implicated in various cancers. The compound demonstrated a low IC50 value (0.005 µM), suggesting potent inhibitory effects against tumor growth in preclinical models . In particular, it has shown promise in treating non-small cell lung cancer and renal cell carcinoma .
Neurological Applications
Cognitive Enhancers
The compound has been evaluated for its potential as a cognitive enhancer. Studies have suggested that it may modulate neurotransmitter systems involved in memory and learning processes. For instance, the compound's ability to interact with adenosine receptors has been documented, indicating a possible role in improving cognitive functions and managing neurodegenerative diseases .
Antimicrobial Activity
Antitubercular Properties
Another significant application of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is its activity against Mycobacterium tuberculosis. In vitro studies have reported that this compound exhibits antitubercular activity at concentrations as low as 50 µg/mL . The structure-activity relationship (SAR) studies further suggest that modifications to the chemical structure can enhance its efficacy against resistant strains of tuberculosis.
Synthesis and Structural Insights
The synthesis of this compound involves multi-step organic reactions that yield high purity and yield rates. The crystal structure analysis reveals critical insights into the molecular interactions that underpin its biological activities. For example, the dihedral angles and bond distances observed in the crystal structure provide valuable information for optimizing the compound's pharmacological properties .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | c-Met Kinase | 0.005 µM | |
| Cognitive Enhancement | Adenosine Receptors | Not specified | |
| Antitubercular | Mycobacterium tuberculosis | 50 µg/mL |
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic certain biological functionalities, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of pyridine-carboxamide derivatives with varying aryl substituents. Below is a detailed comparison with structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Aryl Ring | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 2,6-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide | 3-(1H-Tetrazol-1-yl)phenyl | ~327.1* | Tetrazole, Chloropyridine | Kinase inhibition, antimicrobial agents |
| 2,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-4-carboxamide (Enamine Ltd) | 2-Methyl-1,3-benzothiazol-6-yl | 243.10 | Benzothiazole, Chloropyridine | Fragment-based drug discovery |
*Calculated based on the molecular formula C₁₃H₉Cl₂N₅O.
Key Differences
Substituent Chemistry: The tetrazole group in the target compound provides strong hydrogen-bond acceptor/donor capabilities, enhancing interactions with biological targets like ATP-binding pockets in kinases. In contrast, the benzothiazole group in the Enamine Ltd analog contributes to π-π stacking and hydrophobic interactions, favoring solubility in organic solvents .
Molecular Weight and Solubility: The tetrazole-containing compound has a higher molecular weight (~327 vs. However, the tetrazole may improve aqueous solubility under physiological pH conditions.
Biological Activity :
- While neither compound has publicly disclosed detailed activity data, benzothiazole derivatives are frequently associated with antitumor and antimicrobial activity. Tetrazole-containing analogs are more commonly linked to anti-inflammatory and kinase-inhibitory roles due to their ability to mimic carboxylate groups .
Research Findings and Limitations
- Synthetic Accessibility : The tetrazole moiety introduces synthetic challenges, such as regioselective cyclization and stability under acidic conditions, compared to the straightforward synthesis of benzothiazole derivatives.
- Metabolic Stability : Tetrazoles are generally metabolically stable, whereas benzothiazoles may undergo oxidative metabolism, shortening their half-life in vivo.
- Patent Landscape: Enamine Ltd’s compound is cataloged as a building block for fragment-based screening, suggesting its utility in early-stage drug discovery.
Biological Activity
2,6-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is , with a molecular weight of 335.15 g/mol. The compound features a pyridine ring substituted with dichloro and tetrazole moieties, contributing to its unique biological properties.
Tetrazole derivatives, including 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide, exhibit a variety of biological activities through several mechanisms:
- Antimicrobial Activity : Tetrazoles have been shown to possess significant antibacterial and antifungal properties. They can disrupt microbial cell membranes and interfere with metabolic processes.
- Antitumor Activity : Research indicates that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the Bcl-2 family proteins .
- Anti-inflammatory Effects : These compounds may inhibit cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators.
Biological Activities
The biological activities of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can be summarized as follows:
| Biological Activity | Effect |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Antifungal | Inhibitory effects on fungal pathogens |
| Antitumor | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces inflammation via COX inhibition |
| Analgesic | Provides pain relief in experimental models |
Case Studies
Several studies have investigated the biological activity of tetrazole derivatives similar to 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide:
- Antimicrobial Study : A study demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing better efficacy than established antibiotics like ciprofloxacin .
- Antitumor Research : In vitro studies showed that specific tetrazole compounds could reduce cell viability in various cancer cell lines (e.g., A431 and Jurkat cells) with IC50 values comparable to doxorubicin, suggesting potential as anticancer agents .
- Inflammation Model : In animal models, compounds containing the tetrazole ring displayed significant reduction in inflammation markers when tested against induced paw edema, indicating their potential as anti-inflammatory agents .
Pharmacokinetics
The pharmacokinetic profile of tetrazole derivatives suggests enhanced solubility and permeability due to their structural characteristics. Tetrazolate anions are more lipid-soluble than traditional carboxylic acids, allowing for improved cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
